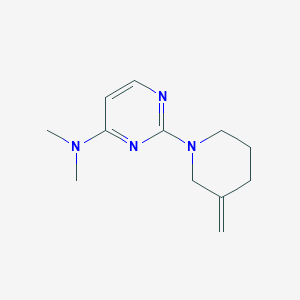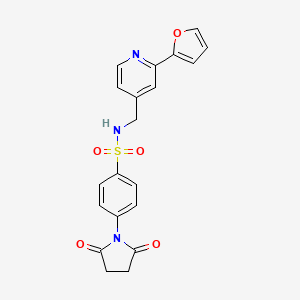
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Domino Reaction Synthesis : An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, which provides a strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process shows excellent functional group tolerance and good efficiency, suggesting potential applications in the synthesis of complex organic compounds including those related to benzenesulfonamide derivatives (Cui, Zhu, Li, & Cao, 2018).
Crystal Structure Analysis : Studies on isomorphous benzenesulfonamide crystal structures have revealed the importance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These findings are critical for understanding the molecular packing and potential applications in crystal engineering and design (Bats, Frost, & Hashmi, 2001).
Pharmaceutical Applications
- Anticancer Activity : Various studies have been conducted on benzenesulfonamide derivatives for their potential anticancer activity. For instance, novel indenopyridine derivatives with benzenesulfonamide groups have shown significant in vitro activity against breast cancer cell lines (Ghorab & Al-Said, 2012). Additionally, microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been explored for their anticancer potential, demonstrating promising results against various human cancer cell lines (Kumar et al., 2015).
Chemical Synthesis and Modification
- Pyrrolopyrimidine Derivatives Synthesis : The use of 4-(N,N-dimethylamino)pyridine in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing a benzenesulfonamide moiety has been investigated, highlighting efficient catalysis and potential for diverse chemical applications (Khashi, Davoodnia, & Chamani, 2014).
Electronic and Photophysical Properties
Conductivity and Electrochemical Properties : Research into conjugated furanyl phenylene polymers, substituted with benzenesulfonamide units, has revealed insights into their electrical conductivity and electrochemical properties. This can have implications for the development of new materials with specific electronic characteristics (Reynolds et al., 1993).
Photophysicochemical Properties : Studies have been conducted on zinc(II) phthalocyanine substituted with benzenesulfonamide units, analyzing their spectroscopic, photophysical, and photochemical properties. Such research is crucial for the development of materials in photodynamic therapy and photocatalysis (Öncül, Öztürk, & Pişkin, 2021).
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)29(26,27)22-13-14-9-10-21-17(12-14)18-2-1-11-28-18/h1-6,9-12,22H,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRALNZIHDOLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)
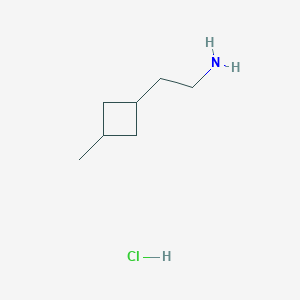
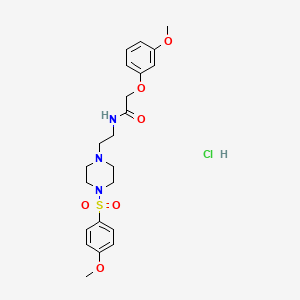
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2758427.png)
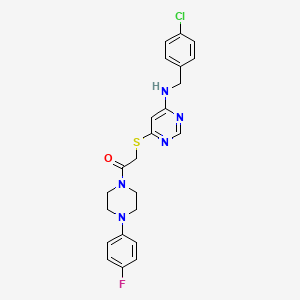
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)
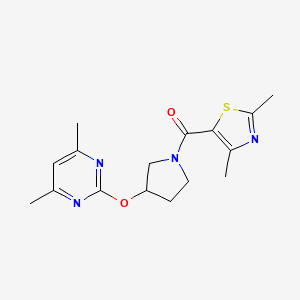
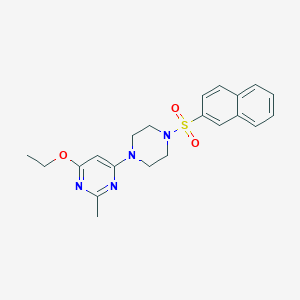

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)



